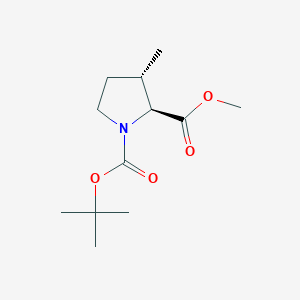
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an acetylamino group, a benzamide moiety with difluoro and nitro substituents. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of research for potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then acetylated to introduce the acetylamino group. The benzamide moiety is synthesized separately, incorporating the difluoro and nitro substituents through electrophilic aromatic substitution reactions. The final step involves coupling the pyridine and benzamide derivatives under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is also a critical factor in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The difluoro substituents can be replaced with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro and difluoro groups can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-benzamide: Lacks the nitro group, which may affect its biological activity.
N-(6-Acetylamino-pyridin-3-yl)-3-nitro-benzamide: Lacks the difluoro substituents, which may influence its chemical reactivity.
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-4-nitro-benzamide: Has a different position for the nitro group, potentially altering its properties.
Uniqueness
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoro and nitro substituents enhances its reactivity and potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C14H10F2N4O4 |
|---|---|
Molekulargewicht |
336.25 g/mol |
IUPAC-Name |
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide |
InChI |
InChI=1S/C14H10F2N4O4/c1-7(21)18-11-5-2-8(6-17-11)19-14(22)12-9(15)3-4-10(13(12)16)20(23)24/h2-6H,1H3,(H,19,22)(H,17,18,21) |
InChI-Schlüssel |
HFHIXMZUNMKISX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)

![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)






![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
